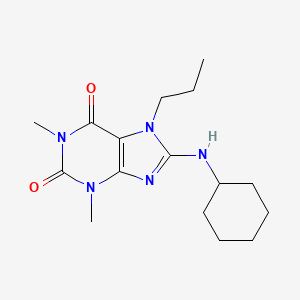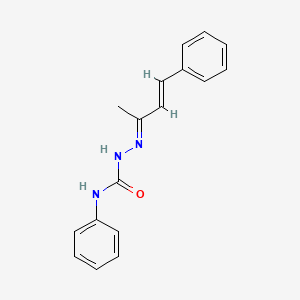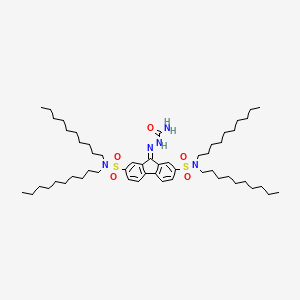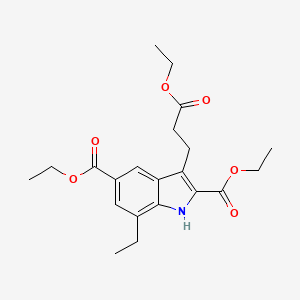
8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexylamino group attached to a purine ring, which is further substituted with methyl and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of cyclohexylamine with a suitable purine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like tetrabutylammonium iodide (TBAI) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit sodium channels, affecting nerve conduction and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 8-(cyclohexylamino)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione include:
Cyclohexylamine: A simpler amine with similar structural features.
8-Hydroxyquinoline derivatives: Compounds with a purine-like structure and diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C16H25N5O2 |
|---|---|
Poids moléculaire |
319.40 g/mol |
Nom IUPAC |
8-(cyclohexylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-10-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h11H,4-10H2,1-3H3,(H,17,18) |
Clé InChI |
JUDRZAFUHAMBOV-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 3-[3,8,13,18-tetramethyl-7,12,17-tris(3-oxo-3-propan-2-yloxypropyl)-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B11970781.png)
![ethyl 2-[(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11970786.png)


![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11970810.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11970816.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11970820.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B11970821.png)
![Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970825.png)

![4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11970831.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970838.png)
![(2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide](/img/structure/B11970848.png)
